molecular formula C16H13Cl3 B14195720 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene CAS No. 832732-38-4

1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene

Cat. No.: B14195720
CAS No.: 832732-38-4
M. Wt: 311.6 g/mol
InChI Key: DDUJJGGVWDCWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene is a complex organic compound that belongs to the class of haloaromatic compounds. This compound is characterized by the presence of chlorine atoms attached to a benzene ring and a phenylbutenyl group. It is used in various chemical reactions and has applications in different fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,4-dichloro-1-phenylbut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of chlorinated benzoic acids.

    Reduction Reactions: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene can be compared with other similar haloaromatic compounds, such as:

    1-Chloro-2-(dichloromethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.

    1,4-Dichlorobenzene: A simpler compound with two chlorine atoms directly attached to the benzene ring.

    2,4-Dichlorophenylbutene: A related compound with a similar but less complex structure.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

832732-38-4

Molecular Formula

C16H13Cl3

Molecular Weight

311.6 g/mol

IUPAC Name

1-chloro-2-(2,4-dichloro-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H13Cl3/c17-11-10-15(19)16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18/h1-9H,10-11H2

InChI Key

DDUJJGGVWDCWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.